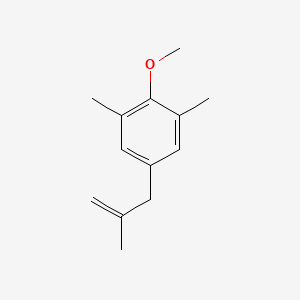

4-Methoxy-4'-n-pentylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

An efficient method was established for the green synthesis of 4-methoxybenzophenone using benzoic acid as acylating agent catalyzed by tungstophosphoric acid (HPW) supported on MCM-41 (HPW/MCM-41). The conversion of benzoic acid reached 97.2 % and the selectivity for 4-methoxybenzophenone was 87.4 % under the optimum conditions over a 50 wt.% HPW/MCM-41 catalyst .Molecular Structure Analysis

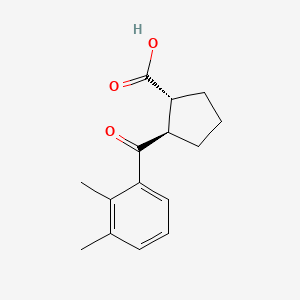

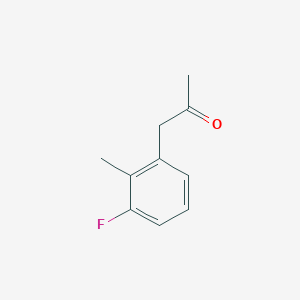

The molecular formula of 4-Methoxy-4’-n-pentylbenzophenone is C19H22O2 . It has a molecular weight of 282.38 .Applications De Recherche Scientifique

UV Absorbers and Sunscreens

4-Methoxybenzophenone is commonly employed as a UV absorber in sunscreens and other cosmetic products. Its ability to absorb UV radiation helps protect the skin from harmful effects of sunlight, including premature aging and skin cancer .

Photoinitiators in Polymer Chemistry

In polymer chemistry, 4-methoxybenzophenone acts as a photoinitiator. When exposed to UV light, it initiates polymerization reactions, leading to the cross-linking of monomers and the formation of durable coatings, adhesives, and photoresists .

Photostabilizers for Plastics and Polymers

Due to its UV-absorbing properties, 4-methoxybenzophenone is used as a photostabilizer in plastics and polymers. It prevents photo-degradation by absorbing UV radiation, thus extending the lifespan of materials exposed to sunlight .

Flavor and Fragrance Enhancer

The compound contributes to the flavor and fragrance industry. It imparts a mild, sweet, and floral scent, making it useful in perfumes, colognes, and scented products .

Organic Synthesis and Medicinal Chemistry

Researchers utilize 4-methoxybenzophenone as a building block in organic synthesis. It participates in reactions to create more complex molecules, including pharmaceutical intermediates. Its presence in drug discovery and medicinal chemistry is noteworthy .

Green Synthesis of Benzophenones

Interestingly, 4-methoxybenzophenone can be synthesized using a green approach. Researchers have developed an efficient method involving benzoic acid as an acylating agent, catalyzed by tungstophosphoric acid supported on MCM-41. This method minimizes environmental impact and produces high yields of 4-methoxybenzophenone .

Mécanisme D'action

The benzophenone moiety in 4-Methoxy-4’-n-pentylbenzophenone serves as a UV-absorbing chromophore.

Safety and Hazards

Propriétés

IUPAC Name |

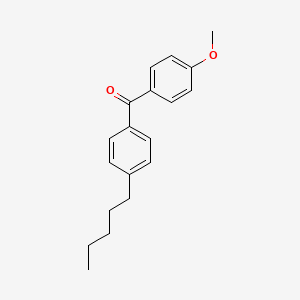

(4-methoxyphenyl)-(4-pentylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-3-4-5-6-15-7-9-16(10-8-15)19(20)17-11-13-18(21-2)14-12-17/h7-14H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPIDYVRSWPDIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641489 |

Source

|

| Record name | (4-Methoxyphenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-4'-n-pentylbenzophenone | |

CAS RN |

64357-56-8 |

Source

|

| Record name | (4-Methoxyphenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

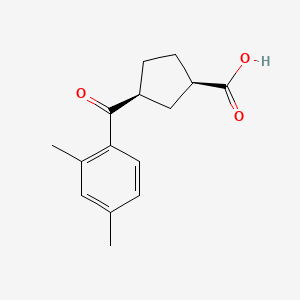

![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358947.png)